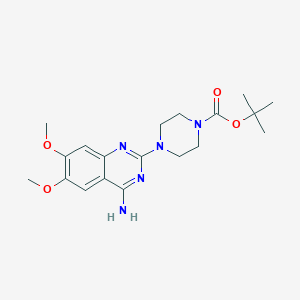

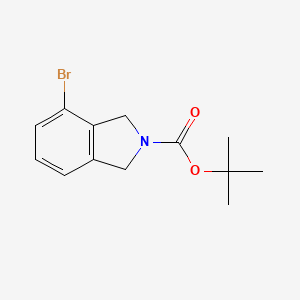

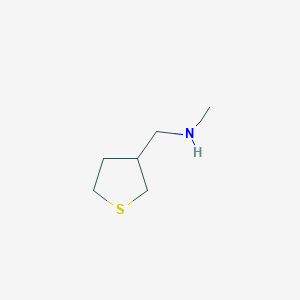

![molecular formula C17H21N3O B1531300 4-Amino-N-[4-(diethylamino)phenyl]benzamide CAS No. 101578-04-5](/img/structure/B1531300.png)

4-Amino-N-[4-(diethylamino)phenyl]benzamide

Overview

Description

4-Amino-N-[4-(diethylamino)phenyl]benzamide is a biochemical compound used for proteomics research . It is also known as procainamide .

Synthesis Analysis

The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of ion-associate or ion-pair complex . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .Chemical Reactions Analysis

The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis

The molecular formula of this compound is C17H21N3O, and its molecular weight is 283.38 . In accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36%, the elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47% .Scientific Research Applications

Polymer Synthesis and Material Science

One area of application is in the synthesis of well-defined aromatic polyamides and block copolymers. A study by Yokozawa et al. (2002) demonstrated the chain-growth polycondensation method to synthesize poly(p-benzamide) with defined molecular weight and low polydispersity, leading to the creation of block copolymers containing well-defined aramide. This method highlights the potential for precise control over polymer architecture, crucial for developing advanced materials with tailored properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Pharmacological Studies

In pharmacology, benzamide derivatives have been evaluated for their anticonvulsant activities. Lambert et al. (1995) synthesized new ameltolide analogs, 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, and found them superior to phenytoin in the maximal electroshock seizure test, highlighting their potential as anticonvulsant agents (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Antimicrobial Applications

The synthesis of ion-associate complexes has also been explored for antimicrobial applications. Mostafa et al. (2023) reported the synthesis of a complex using 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate, which was examined for its antibacterial activity. The study provides insights into the interactions between bioactive molecules and receptors, which is crucial for designing new antimicrobial agents (Mostafa, Bakheit, Al-agamy, Al-Salahi, Ali, & Alrabiah, 2023).

Mechanism of Action

properties

IUPAC Name |

4-amino-N-[4-(diethylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-3-20(4-2)16-11-9-15(10-12-16)19-17(21)13-5-7-14(18)8-6-13/h5-12H,3-4,18H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAWXGXBVOORIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)

![5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1531234.png)

![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)